molecular formula C22H17ClFN3OS B15078409 4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B15078409
M. Wt: 425.9 g/mol
InChI Key: AKVOUVMVWGHSQI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The triazole ring and aromatic substituents can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole: This compound lacks the methoxy group, which may affect its chemical properties and biological activities.

    4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-hydroxyphenyl)-4H-1,2,4-triazole: The presence of a hydroxy group instead of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole (C19H17ClF N3S) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological activity, and potential applications based on recent studies.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes the reaction of thiophene derivatives with chlorophenyl isothiocyanate, followed by cyclization to form the triazole ring. The final product is obtained through a nucleophilic substitution reaction with a fluorobenzyl group. The yield of this synthesis can be high, often exceeding 80% under optimized conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives. For instance, compounds structurally similar to the target compound have shown significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL .

The presence of the sulfur atom in the triazole structure is believed to enhance the antimicrobial activity by facilitating interactions with microbial cell membranes or essential enzymes .

Anti-inflammatory Activity

The compound has been identified as a selective COX-2 inhibitor. Inhibition of cyclooxygenase-2 (COX-2) is significant as it plays a crucial role in inflammatory processes and pain signaling. The crystal structure analysis revealed that noncovalent interactions such as hydrogen bonds and π-π stacking contribute to its stability and bioactivity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. The following table summarizes key structural components and their associated biological activities:

Structural FeatureBiological ActivityReference
Chlorophenyl GroupEnhances antimicrobial activity
Fluorobenzyl SubstituentIncreases COX-2 inhibition
Methoxyphenyl GroupModulates lipophilicity

Case Studies

  • Antimicrobial Screening : A series of triazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications on the sulfur atom did not significantly alter the overall antimicrobial activity, suggesting that core structural features are more critical for efficacy .
  • COX-2 Inhibition : In a comparative study, several triazole derivatives were evaluated for their ability to inhibit COX-2. The target compound exhibited superior selectivity compared to other non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for therapeutic applications in chronic inflammatory conditions .

Properties

Molecular Formula

C22H17ClFN3OS

Molecular Weight

425.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17ClFN3OS/c1-28-20-11-5-16(6-12-20)21-25-26-22(27(21)19-9-7-17(23)8-10-19)29-14-15-3-2-4-18(24)13-15/h2-13H,14H2,1H3

InChI Key

AKVOUVMVWGHSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)F

Origin of Product

United States

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